REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([CH3:9])([CH3:8])[CH2:6][OH:7].[O:10]1[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11]1>ClCCl.C[C@H](N)C(N[C@H](C(N[C@H](C(N1[C@H](C(O)=O)CCC1)=O)CC(O)=O)=O)CC(N)=O)=O.C1(C)C(S(O)(=O)=O)=CC=CC=1>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([CH3:9])([CH3:8])[CH2:6][O:7][CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][O:10]1 |f:3.4|
|
Name
|
|
Quantity
|
77.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(CO)(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
andp toluenesulfonic acid
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
|
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)O)N.C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice-bath
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through neutral alumina (100 g)
|
Type
|
WASH
|
Details
|
the alumina was rinsed with additional dichloromethane (600 mL)
|
Type
|
CUSTOM
|
Details
|
After evaporating to about 500 mL
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with sat. NaHCO3 (3′ 200 mL),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(COC1OCCCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 107.83 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 108.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |